Rac-Sphingosylphosphorylcholine

Cardiovascular Pharmacology GPCR Signaling Lysosphingolipid Receptor

Select SPC for its distinct receptor pharmacology and unique signaling fingerprint, essential for dissecting S1P-independent pathways. With an EC50 of 1.5 nM for IK.ACh and selective activity in hypertrophy assays, it offers critical differentiation from S1P. Procure as a racemic mixture, noting stereoisomer-specific pharmacology. ≥98% purity guaranteed.

Molecular Formula C23H49N2O5P
Molecular Weight 464.6 g/mol
Cat. No. B164522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-Sphingosylphosphorylcholine
Synonymslyso-Sphingomyelin, SPC (mixture of D-erythro, L-threo isomers)
Molecular FormulaC23H49N2O5P
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
InChIInChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+
InChIKeyJLVSPVFPBBFMBE-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgSolvent:nonePurity:98+%Physical solid

Rac-Sphingosylphosphorylcholine: Lysosphingolipid Agonist with Distinct Receptor Pharmacology for Cardiovascular and Cell Signaling Research


Rac-Sphingosylphosphorylcholine (SPC; CAS 1670-26-4), also known as lysosphingomyelin, is a bioactive lysosphingolipid mediator derived from sphingomyelin by removal of the acyl group [1]. As an agonist of sphingosine-1-phosphate (S1P) receptors EDG1, EDG3, and EDG5, SPC exhibits an EC50 of 1.6 μM at EDG1 in rat cardiomyocytes [2], and demonstrates functional activation of inward rectifier K⁺ current (IK.ACh) in guinea pig atrial myocytes with EC50 values of 1.5 nM, closely comparable to S1P (1.2 nM) [3]. Commercially, the compound is available as a racemic mixture (D-erythro and L-threo stereoisomers) at ≥98% purity via HPLC from suppliers including Enzo Life Sciences and Santa Cruz Biotechnology . SPC is recognized as a distinct lipid mediator with cellular actions not fully shared by S1P, including unique subcellular signaling events and physiological relevance in plasma at concentrations of 50 nM (plasma) and 130 nM (serum) [1].

Why S1P, LPA, and Alternative Lysosphingolipids Cannot Substitute for Rac-Sphingosylphosphorylcholine in Key Assays


Interchangeability of lysosphingolipid mediators is not supported by pharmacological evidence. SPC exhibits a distinct receptor pharmacology and downstream signaling fingerprint compared to its closest analog, sphingosine-1-phosphate (S1P). While both activate EDG family receptors, SPC binds with lower affinity (1.6 μM vs. S1P's 67 nM at EDG1) [1] and activates unique subcellular pathways not shared by S1P [2]. SPC also signals through distinct intracellular effectors, including the sphingolipid Ca²⁺-release-mediating protein of endoplasmic reticulum (SCaMPER) [3], and demonstrates cell type-dependent, opposing effects on proliferation—inhibiting cancer cells while stimulating normal endothelial cells—a functional dichotomy not observed with S1P or lysophosphatidylcholine (LPC) [4]. Furthermore, stereochemistry critically dictates activity: the natural D-erythro-(2S,3R) configuration exhibits exquisite stereoselectivity at the atrial myocyte receptor, with the L-threo isomer displaying distinct S1P receptor subtype pharmacology (EC50s: hS1P1 19.3 nM, hS1P3 131.8 nM, hS1P2 313.3 nM) . These differential pharmacological properties render class-level substitution invalid for research requiring SPC-specific pathway interrogation.

Rac-Sphingosylphosphorylcholine: Direct Comparative Pharmacological Evidence vs. S1P and Structurally Related Lipids


EDG1 Receptor Activation: SPC Exhibits ~24-fold Lower Potency Than S1P in Rat Cardiomyocyte Hypertrophy Assay

In a direct head-to-head comparison using rat neonatal cardiomyocytes, SPC demonstrated an EC50 of 1.6 μM for EDG1 receptor-mediated hypertrophic response, whereas S1P exhibited significantly higher potency with an EC50 of 67 nM. Dihydro-S1P displayed intermediate potency at 107 nM [1]. This 24-fold difference in EC50 (1.6 μM vs. 67 nM) establishes a clear potency gradient among sphingolipids at the EDG1 receptor in native cardiac tissue.

Cardiovascular Pharmacology GPCR Signaling Lysosphingolipid Receptor

Atrial Myocyte IK.ACh Activation: SPC and S1P Exhibit Near-Equivalent Nanomolar Potency at a Shared High-Affinity Receptor

In guinea pig atrial myocytes, SPC (D-erythro-sphingosylphosphorylcholine) and S1P activate inward rectifier K⁺ current (IK.ACh) through the same receptor with remarkably similar nanomolar potency. SPC exhibits an EC50 of 1.5 nM, compared to S1P's EC50 of 1.2 nM—a difference of only 0.3 nM [1]. The receptor displays exquisite stereoselectivity for the naturally occurring D-erythro-(2S,3R)-SPC stereoisomer, confirmed by MS and NMR [1]. Complete homologous and heterologous desensitization occurs between SPC and S1P but not with acetylcholine, confirming shared receptor action [1].

Cardiac Electrophysiology Ion Channel Sphingolipid Receptor

Cardiomyocyte Hypertrophic Response: SPC Elicits Robust 1.4-Fold Increase in Cell Size While S1P Shows Minimal Effect

In a comparative study using cultured neonatal rat cardiac myocytes, stimulation with SPC (0.1–10 μmol/L) for 24 h produced a 1.4-fold increase in myocardial cell size and enhanced atrial natriuretic factor gene expression. In contrast, S1P (1–10 μmol/L) had little effect on total protein synthesis, and sphingosine (SPH) showed no effect at all [1]. SPC's hypertrophic response was pertussis toxin-sensitive and mediated through MAPK phosphorylation and enzyme activation [1]. This demonstrates a qualitative functional divergence where SPC is uniquely capable of inducing hypertrophy under these assay conditions.

Cardiac Hypertrophy MAPK Signaling Lysosphingolipid

Sarcoplasmic Reticulum Ca²⁺ Release: SPC Mobilizes 70–80% of Accumulated Calcium via Ryanodine Receptor Activation at 50 μM

In isolated cardiac sarcoplasmic reticulum membranes, SPC at 50 μM induces the release of 70–80% of accumulated calcium. This release occurs through activation of the ryanodine receptor, as demonstrated by complete inhibition with ryanodine, Ruthenium Red, and sphingosine [1]. In intact cardiac myocytes, SPC causes a rise in diastolic Ca²⁺ even in the absence of extracellular calcium, an effect greatly reduced when the sarcoplasmic reticulum is depleted by prior thapsigargin treatment [1]. SPC also shifts the Ca²⁺-dependence of [³H]ryanodine binding leftward at high pCa values, indicating increased sensitivity of the Ca²⁺-induced Ca²⁺-release mechanism [1]. While comparative data for S1P under identical conditions are not available from this study, the mechanism uniquely involves SCaMPER (sphingolipid Ca²⁺-release-mediating protein of endoplasmic reticulum), first identified in cardiac tissue through this work [1].

Calcium Signaling Cardiac Physiology Ryanodine Receptor

Cancer Cell Proliferation: SPC Inhibits Growth of Multiple Cancer Cell Lines at ≤10 μM While LPC Shows No Effect

In MTT proliferation assays, SPC at concentrations up to 10 μM displayed a growth-inhibitory effect on colon cancer HT29, ovarian cancer HEY, and melanoma A375 cells, while paradoxically stimulating growth in non-malignant HMEC1 endothelial cells [1]. Crucially, lysophosphatidylcholine (LPC), a structurally related lysophospholipid, showed no significant effect on cell growth in the same concentration range, ruling out non-specific detergent-like activity and confirming SPC-specific pharmacology [1]. The differential effect correlates with OGR1 receptor expression: HT29 cells express high OGR1 levels, whereas HMEC-1 cells express very low OGR1, and ectopic OGR1 overexpression in HMEC1 cells converted the SPC effect from stimulatory to inhibitory [1].

Cancer Biology Antiproliferative Lysosphingolipid

S1P Receptor Subtype Pharmacology: D-erythro vs. L-threo Stereoisomers Exhibit Distinct EC50 Profiles Across hS1P1-3

The two stereoisomers of sphingosylphosphorylcholine exhibit markedly different pharmacological profiles at human S1P receptor subtypes. D-erythro-Lysosphingomyelin (the natural configuration) activates hS1P1, hS1P3, and hS1P2 with EC50s of 167.7 nM, 482.6 nM, and 368.1 nM, respectively. In contrast, L-threo-Lysosphingomyelin displays higher potency at hS1P1 (19.3 nM) and hS1P3 (131.8 nM), but comparable potency at hS1P2 (313.3 nM) . This stereochemical dependence of receptor activation underscores that racemic SPC preparations contain two pharmacologically distinct molecular entities, and that stereochemical identity must be controlled for reproducible receptor pharmacology studies.

Receptor Pharmacology Stereochemistry S1P Receptor

Rac-Sphingosylphosphorylcholine: Prioritized Research Applications Based on Verified Quantitative Evidence


Cardiomyocyte Hypertrophy and MAPK Signaling Studies

SPC is the preferred tool compound for inducing hypertrophic responses in neonatal rat cardiomyocytes, achieving a 1.4-fold increase in cell size at 1–10 μmol/L, whereas S1P shows minimal activity in the same assay [1]. This makes SPC essential for dissecting the sphingolipid-mediated hypertrophic signaling axis and screening anti-hypertrophic compounds targeting the MAPK cascade.

Atrial IK.ACh Modulation and Cardiac Electrophysiology

SPC activates inward rectifier K⁺ current (IK.ACh) in atrial myocytes with an EC50 of 1.5 nM, functionally equivalent to S1P (1.2 nM) at the shared high-affinity receptor [1]. SPC can serve as an alternative ligand for IK.ACh studies when S1P's broader receptor activation profile confounds interpretation or when SPC's distinct metabolic stability is advantageous.

OGR1-Dependent Cancer Cell Growth Inhibition Assays

SPC selectively inhibits proliferation of HT29 (colon), HEY (ovarian), and A375 (melanoma) cancer cells at ≤10 μM, while LPC shows no effect, confirming OGR1-specific pharmacology [1]. SPC is therefore a validated tool for studying OGR1-mediated tumor suppression and for screening compounds that modulate this receptor pathway.

Cardiac Sarcoplasmic Reticulum Ca²⁺ Release and Ryanodine Receptor Pharmacology

SPC at 50 μM induces 70–80% Ca²⁺ release from isolated cardiac SR membranes via ryanodine receptor activation [1]. This well-characterized, quantitative response establishes SPC as a reliable positive control for Ca²⁺ release assays and for investigating SCaMPER-mediated Ca²⁺ signaling in cardiac tissue.

S1P Receptor Subtype Pharmacological Profiling with Stereochemical Control

Racemic SPC contains both D-erythro (hS1P1 EC50 167.7 nM; hS1P3 EC50 482.6 nM) and L-threo (hS1P1 EC50 19.3 nM; hS1P3 EC50 131.8 nM) isomers with divergent receptor pharmacology [1]. For studies requiring defined S1P subtype selectivity—such as biased agonism investigations or structure-activity relationship analyses—researchers must verify stereochemical composition or procure enantiomerically pure preparations.

Quote Request

Request a Quote for Rac-Sphingosylphosphorylcholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.